Boc-L-Aza-OH (CHA)

Peptide Synthesis Material Handling Process Chemistry

Boc-L-Aza-OH·CHA uniquely combines a Boc-protected α-amine with an azido β-side chain, supplied as a stable, crystalline cyclohexylamine salt. Essential for Boc/Bz SPPS, it enables site-specific azide incorporation for bioorthogonal click chemistry (CuAAC/SPAAC) and on-resin macrocyclization. Its CHA form ensures reliable weighing and stability vs. Fmoc alternatives. Ideal for high-purity peptide synthesis and bioconjugation workflows. Request a quote today.

Molecular Formula C14H27N5O4
Molecular Weight 329.40 g/mol
Cat. No. B6302487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Aza-OH (CHA)
Molecular FormulaC14H27N5O4
Molecular Weight329.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
InChIInChI=1S/C8H14N4O4.C6H13N/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14);6H,1-5,7H2/t5-;/m0./s1
InChIKeyYDTIDHZIISJNBU-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid Cyclohexanamine: A Boc-Protected Azido Amino Acid Salt for Site-Specific Peptide and Protein Modification


(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine (CAS 2098496-88-7), also known as Boc-L-Aza-OH·CHA or Boc-3-azido-L-alanine cyclohexylamine salt, is a functionalized L-amino acid derivative. It features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and an azido (-N₃) group at the β-position, supplied as a cyclohexylamine (CHA) salt. Its molecular formula is C₁₄H₂₇N₅O₄, with a molecular weight of 329.40 g/mol . This compound is a key building block in peptide synthesis and bioorthogonal chemistry, enabling site-specific incorporation of the azide handle for subsequent click chemistry conjugation .

Why Boc-L-Aza-OH·CHA Cannot Be Substituted by Fmoc-Aza-OH or Other Azidoalanine Derivatives


In peptide synthesis and bioorthogonal labeling, the specific combination of a Boc protecting group with a cyclohexylamine counterion in Boc-L-Aza-OH·CHA confers distinct physicochemical and reactivity advantages that are not interchangeable with its Fmoc-protected counterpart (Fmoc-L-Aza-OH) or other salt forms (e.g., hydrochloride). The Boc group is orthogonal to Fmoc, enabling its use in Boc/Bz-based solid-phase peptide synthesis (SPPS) strategies, while the CHA salt form impacts the compound's crystallinity, solubility profile, and long-term stability [1]. Substituting with Fmoc-L-Aza-OH would require entirely different SPPS protocols (Fmoc/tBu chemistry) and exposes the azide to repetitive piperidine treatments, potentially impacting yield in sensitive sequences [2]. Therefore, the choice of this specific derivative is critical for researchers committed to Boc-SPPS methodologies or those seeking a stable, crystalline solid form for reliable weighing and storage.

Quantitative Differentiation of (2S)-3-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid Cyclohexanamine


Physical Form and Handling: Crystalline Salt vs. Free Acid

Boc-L-Aza-OH·CHA is supplied as a stable, white crystalline powder, which provides superior handling characteristics compared to the free acid or other amorphous forms . This physical form facilitates accurate weighing and minimizes hygroscopicity during storage and use, a key consideration for reproducible synthesis.

Peptide Synthesis Material Handling Process Chemistry

SPPS Compatibility: Orthogonal Boc Protection

The Boc protecting group in Boc-L-Aza-OH·CHA is orthogonally stable to the Fmoc group and is removed with trifluoroacetic acid (TFA). This enables its direct use in Boc/Bz SPPS protocols [1]. Fmoc-L-Aza-OH, in contrast, requires base-labile deprotection (piperidine) and is used in Fmoc/tBu SPPS [2]. The choice of protecting group dictates the entire synthesis workflow, making these two compounds non-interchangeable.

Solid-Phase Peptide Synthesis Boc Chemistry Protecting Group Strategy

Purity: >99% Specification for Reliable Click Conjugation

Commercially available Boc-L-Aza-OH·CHA is offered with a purity of >99% (HPLC), as indicated by suppliers . This high purity minimizes the presence of impurities that could compete in subsequent CuAAC or SPAAC click reactions, ensuring efficient and reproducible bioconjugation outcomes.

Click Chemistry Bioconjugation Quality Control

Stereochemical Integrity: Specific Optical Rotation as a Quality Marker

The optical rotation of Boc-L-Aza-OH·CHA is reported as [α]/D +22.5±1.0° (c = 1 in ethanol) . This value serves as a quantitative identifier of the L-enantiomer, distinguishing it from the D-enantiomer (Boc-D-Aza-OH·CHA) and providing a critical quality control parameter for ensuring stereochemical purity, which is essential for biological activity.

Chiral Purity Optical Rotation Quality Control

Azide Stability During Synthesis: Orthogonal to Both Boc and Fmoc Deprotection

The azido group in Boc-3-azido-L-alanine is stable under the acidic conditions used for Boc deprotection (TFA) and the basic conditions used for Fmoc deprotection (piperidine) [1]. This orthogonal stability allows for the incorporation of the azide handle early in a peptide sequence without risk of premature decomposition, a feature critical for complex, multi-step syntheses.

Solid-Phase Peptide Synthesis Azide Stability Orthogonal Chemistry

Molecular Weight and Formulation: Cyclohexylamine Salt Provides Bulk and Crystallinity

The cyclohexylamine salt of Boc-3-azido-L-alanine has a molecular weight of 329.40 g/mol, compared to 230.22 g/mol for the free acid . This increased mass and the presence of the CHA counterion contribute to the compound's excellent crystallinity and solid-state stability, facilitating long-term storage at -20°C and simplifying handling for large-scale peptide synthesis.

Salt Form Crystallinity Formulation

Validated Application Scenarios for (2S)-3-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid Cyclohexanamine


Boc-Based Solid-Phase Peptide Synthesis of Azide-Modified Peptides

This compound is the building block of choice for introducing an azide functionality into peptides synthesized via Boc/Bz SPPS [1]. The acid-labile Boc group is removed with TFA, while the azide remains intact for later conjugation. This scenario is directly supported by the evidence of Boc-Fmoc orthogonality and azide stability [2].

Site-Specific Protein and Antibody Labeling via Click Chemistry

Following incorporation into a peptide or protein, the azide group serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. The >99% purity [2] ensures efficient conjugation, minimizing the formation of undesired byproducts in critical labeling experiments.

Synthesis of Peptide-Drug Conjugates and Stapled Peptides

The azide group enables the construction of macrocyclic (stapled) peptides through on-resin cyclization via CuAAC, a strategy to improve peptide stability and cell permeability [1]. The cyclohexylamine salt's crystalline nature facilitates accurate stoichiometry in large-scale synthesis, a crucial factor for industrial process development [2].

Metabolic Labeling with Azidoalanine in Bacterial Systems

While the Boc-protected form is used in chemical synthesis, the free 3-azido-L-alanine (or its hydrochloride salt) is incorporated metabolically into bacterial peptidoglycan [1]. The Boc-L-Aza-OH·CHA serves as a stable precursor for generating the free azidoalanine in situ, providing a controlled-release strategy for metabolic labeling experiments [2].

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